molecular formula C12H8N2O3 B058464 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid CAS No. 124340-76-7

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid

Cat. No. B058464
M. Wt: 228.2 g/mol
InChI Key: PJIHCVZPLGUTGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, involves intricate synthetic routes that have been explored to optimize yields and selectivity. One approach involves the structural characterization of 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole and related compounds, highlighting the importance of aromatic interactions and hydrogen bonding in the synthesis and stabilization of these molecules (Geiger et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid is characterized by its aromatic interactions and the presence of hydrogen bonding, which play crucial roles in its stability and reactivity. The compound exhibits π-π and C-H···π interactions that are essential for its molecular arrangement and properties. These interactions have been quantitatively analyzed through DFT calculations, providing insights into the energy contributions of different molecular interactions (Geiger et al., 2014).

Chemical Reactions and Properties

Furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, participate in various chemical reactions that are central to their utility in synthetic chemistry. These reactions include electrophilic substitution, which allows for the introduction of functional groups into the molecule, expanding its chemical versatility and potential applications. The compound's reactivity is significantly influenced by the presence of the furan and benzimidazole rings, which offer sites for nucleophilic and electrophilic attacks, respectively (El’chaninov et al., 2017).

Scientific Research Applications

  • Oxidation and Synthesis :

    • Aleksandrov et al. (2011) reported that the oxidation of similar compounds led to the formation of carboxylic acids and other complex reactions involving decarboxylation and decomposition of the furan ring. This highlights the reactive nature of furan-substituted benzimidazoles under specific conditions (Aleksandrov, Savost’yanov, El’chaninov, & Salamatina, 2011).
    • El’chaninov, Simonov, & Oleinikova (1983) explored the acylation of 1-methyl-2-(2′-furyl)benzimidazoles, providing a method for the formylation of the furan ring, which could be relevant for the synthesis of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid derivatives (El’chaninov, Simonov, & Oleinikova, 1983).
  • Structural Characterization and Interactions :

    • Geiger, Geiger, & Deck (2014) conducted structural characterization of furan-substituted benzimidazoles, including 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole. This research provides insights into the molecular interactions and structural properties of such compounds (Geiger, Geiger, & Deck, 2014).
  • Biological Activity :

    • Karatas et al. (2008) investigated the influence of 2-furan-2-yl-1H-benzimidazole on vitamins and antioxidant levels in rats. This compound affected vitamins A, E, C, and selenium levels, and increased free radicals, indicating potential biological and pharmacological effects (Karatas, Servi, Kara, Kiran, & Saydam, 2008).

properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCVZPLGUTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587666
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid

CAS RN

124340-76-7
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Xue, X Luo, C Ye, W Ye, Y Wang - Bioorganic & medicinal chemistry, 2011 - Elsevier
A series of novel benzimidazole derivatives were designed, synthesized, and evaluated for their activities against four kinds of enteroviruses, that is, Coxsackie virus A16, B3, B6 and …
Number of citations: 51 www.sciencedirect.com

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